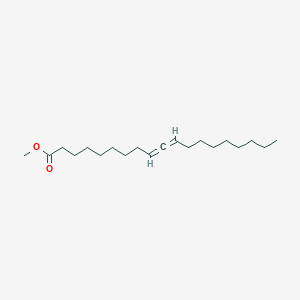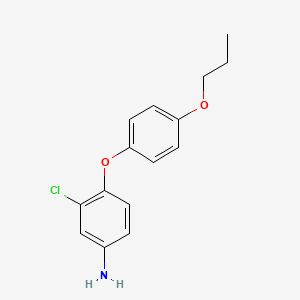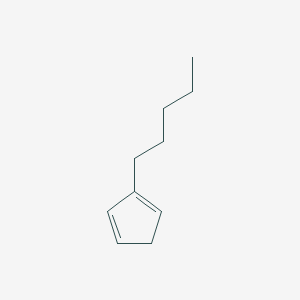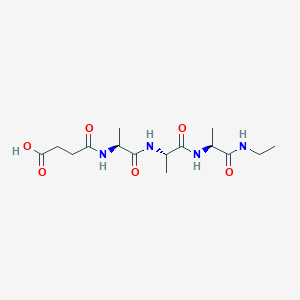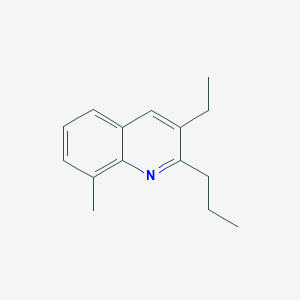
3-Ethyl-8-methyl-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-8-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The structure of this compound consists of a quinoline core with ethyl, methyl, and propyl substituents at the 3, 8, and 2 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Ethyl-8-methyl-2-propylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-8-methyl-2-propylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Ethyl-8-methyl-2-propylquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different reactivity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
3-Ethyl-8-methyl-2-propylquinoline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl, methyl, and propyl groups at specific positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propiedades
Número CAS |
80609-93-4 |
|---|---|
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
3-ethyl-8-methyl-2-propylquinoline |
InChI |
InChI=1S/C15H19N/c1-4-7-14-12(5-2)10-13-9-6-8-11(3)15(13)16-14/h6,8-10H,4-5,7H2,1-3H3 |
Clave InChI |
OLFOASNGFZRUKF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=CC=C2C=C1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
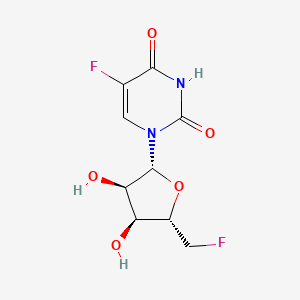
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
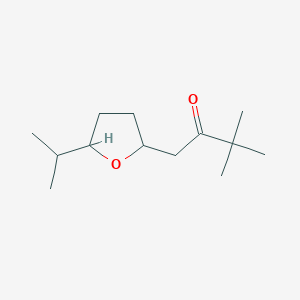
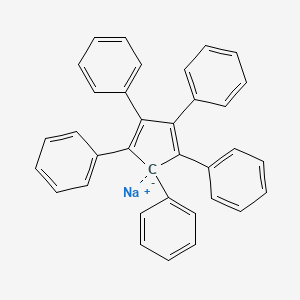
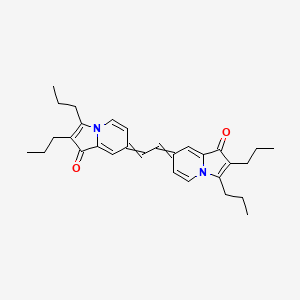
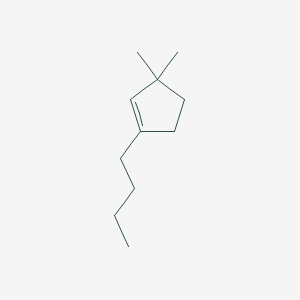

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
